molecular formula C15H14N4O2S B14730400 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea CAS No. 6327-27-1

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

Cat. No.: B14730400
CAS No.: 6327-27-1
M. Wt: 314.4 g/mol
InChI Key: IPCADHRTCDSGLW-ZAGBYUSBSA-N
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Description

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and thiourea. Schiff bases are known for their wide range of biological activities and are often used as ligands in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between 2-hydroxybenzaldehyde and thiourea in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base .

Industrial Production Methods

Industrial production methods for Schiff bases like this compound often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to inhibition of enzymes such as urease. The Schiff base ligand coordinates with metal ions through nitrogen and sulfur atoms, forming stable chelates that can disrupt enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant urease inhibitory activity. This makes it a valuable compound for studying enzyme inhibition and developing new pharmaceutical agents .

Properties

CAS No.

6327-27-1

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H14N4O2S/c20-13-7-3-1-5-11(13)9-16-18-15(22)19-17-10-12-6-2-4-8-14(12)21/h1-10,20-21H,(H2,18,19,22)/b16-9-,17-10+

InChI Key

IPCADHRTCDSGLW-ZAGBYUSBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C\C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

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